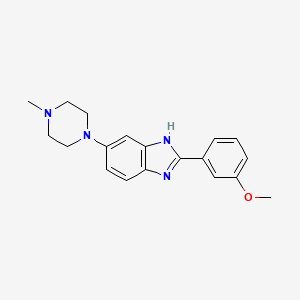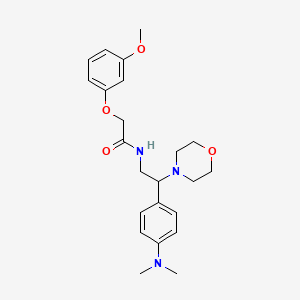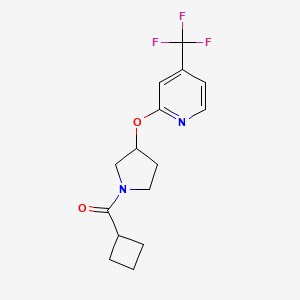
2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole
説明
2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound is a benzimidazole derivative that exhibits potent biological activities, making it an attractive target for drug discovery and development.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole involves the inhibition of tubulin polymerization and the activation of the Nrf2/ARE pathway. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
The Nrf2/ARE pathway is a signaling pathway that plays a critical role in the regulation of cellular homeostasis and oxidative stress. This pathway is activated in response to oxidative stress and leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines. By activating the Nrf2/ARE pathway, this compound protects neurons from oxidative stress and glutamate-induced excitotoxicity.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including antitumor activity, neuroprotective activity, and anti-inflammatory activity. Studies have shown that this compound inhibits the growth of cancer cells by disrupting the microtubule network and inducing apoptosis. In addition, this compound protects neurons from oxidative stress and glutamate-induced excitotoxicity by activating the Nrf2/ARE pathway.
実験室実験の利点と制限
The advantages of using 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments, including its low solubility in aqueous solutions, its potential toxicity to cells, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole. One area of research is in the development of new drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use. Another area of research is in the development of new drugs for the treatment of neurological disorders. Studies are needed to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, there is a need for further research on the potential applications of this compound in other fields of scientific research, such as biotechnology and materials science.
合成法
The synthesis of 2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole involves the condensation of 2-(3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid with 1-(4-methylpiperazin-1-yl)propan-2-one in the presence of a suitable coupling agent and base. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the desired product. The overall yield of this synthesis method is around 50-60%, and the purity of the final product can be improved by recrystallization or column chromatography.
科学的研究の応用
2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Another area of research is in the development of new drugs for the treatment of neurological disorders. Studies have shown that this compound exhibits potent neuroprotective activity against oxidative stress and glutamate-induced excitotoxicity. The mechanism of action of this compound involves the activation of the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines.
特性
IUPAC Name |
2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-22-8-10-23(11-9-22)15-6-7-17-18(13-15)21-19(20-17)14-4-3-5-16(12-14)24-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMUUODVUCKTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325125 | |
| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865657-71-2 | |
| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2852190.png)


![2-[1-[2-(6-Oxo-4-phenylpyrimidin-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2852196.png)
![1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2852198.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2852200.png)
![N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B2852201.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2852204.png)
![1-[4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)phenyl]ethanone](/img/structure/B2852208.png)
![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2852210.png)

